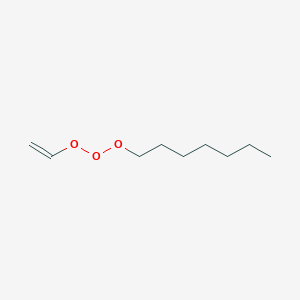
n-Heptyltrioxyethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a member of the glycol ether family, which are compounds known for their solvent properties and applications in various industrial processes . This compound is characterized by its heptyl group attached to a trioxyethylene chain, making it a versatile molecule in both chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Heptyltrioxyethylene typically involves the reaction of heptanol with ethylene oxide. The process begins with the activation of heptanol, followed by its reaction with ethylene oxide under controlled temperature and pressure conditions. The reaction is usually catalyzed by a base such as potassium hydroxide to facilitate the formation of the ether bond .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous feeding of heptanol and ethylene oxide into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: n-Heptyltrioxyethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学研究应用
n-Heptyltrioxyethylene has a wide range of applications in scientific research:
作用机制
The mechanism of action of n-Heptyltrioxyethylene involves its interaction with various molecular targets and pathways:
Solvent Properties: Its ability to dissolve both hydrophilic and hydrophobic substances makes it an effective solvent in various chemical reactions.
Biological Interactions: In biological systems, it can interact with cell membranes, enhancing the permeability and delivery of therapeutic agents.
Pathways Involved: The compound can modulate the activity of enzymes and receptors by altering the local environment and facilitating the transport of molecules across biological membranes.
相似化合物的比较
Ethylene Glycol Monoethyl Ether: Similar in structure but with an ethyl group instead of a heptyl group.
Diethylene Glycol Monoethyl Ether: Contains an additional ethylene glycol unit compared to n-Heptyltrioxyethylene.
Triethylene Glycol Monoethyl Ether: Similar backbone but with an ethyl group instead of a heptyl group.
Uniqueness: this compound stands out due to its longer heptyl chain, which imparts unique solubility and interaction properties. This makes it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity .
属性
分子式 |
C9H18O3 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
1-ethenoxyperoxyheptane |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-9H2,1H3 |
InChI 键 |
CYYYHKZTFGFMPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOOOC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)


![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)
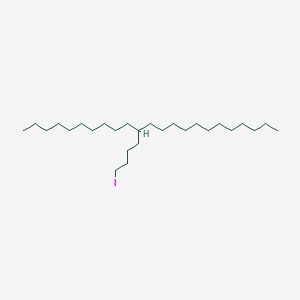
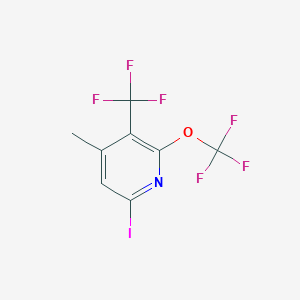
![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
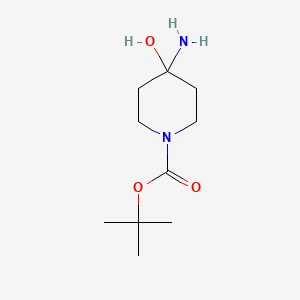
![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)
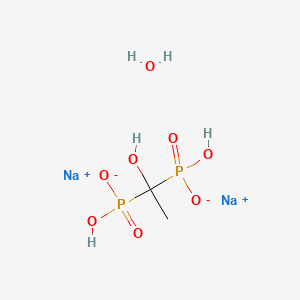
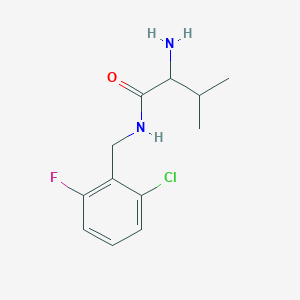
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
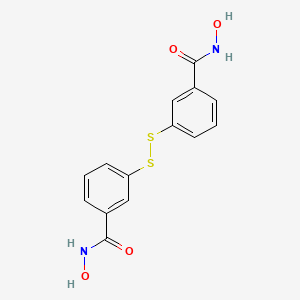
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
